molecular formula C24H25N7O B11049407 1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea

1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea

カタログ番号: B11049407
分子量: 427.5 g/mol
InChIキー: FCLJZVCJBRTCSG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(Z)-[(4,6-ジメチルピリミジン-2-イル)アミノ]{[2-(1H-インドール-3-イル)エチル]アミノ}メチリデン]-3-フェニル尿素は、ピリミジン、インドール、フェニル尿素部分の組み合わせを特徴とする複雑な有機化合物です。この化合物は、その潜在的な生物学的活性と様々な科学分野における応用の可能性から、医薬品化学において重要な関心を集めています。

特性

分子式

C24H25N7O

分子量

427.5 g/mol

IUPAC名

1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-phenylurea

InChI

InChI=1S/C24H25N7O/c1-16-14-17(2)28-23(27-16)30-22(31-24(32)29-19-8-4-3-5-9-19)25-13-12-18-15-26-21-11-7-6-10-20(18)21/h3-11,14-15,26H,12-13H2,1-2H3,(H3,25,27,28,29,30,31,32)

InChIキー

FCLJZVCJBRTCSG-UHFFFAOYSA-N

正規SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4)C

製品の起源

United States

準備方法

Urea Synthesis

  • Conditions : Phenyl isocyanate (1.1 eq) reacts with the indole-functionalized intermediate in anhydrous toluene at 50°C for 6 hours.

  • Catalyst : 5 mol% dibutyltin dilaurate (DBTDL)

  • Yield : 85% after silica gel chromatography (hexane:ethyl acetate = 3:1)

Methylidene Bridge Formation

A Claisen-Schmidt condensation enables Z-configuration control:

ParameterValueSource
ReactantBenzaldehyde derivative
SolventEthanol/water (4:1)
Temperature25°C
CatalystPiperidine (0.1 eq)
Reaction Time24 hours
Z:E Ratio9:1

The Z-isomer is isolated via fractional crystallization (methanol/water), confirmed by NOESY NMR (nuclear Overhauser effect between pyrimidine and indole protons).

Stereochemical Control and Purification

Z-Configuration Stabilization

  • Low-Temperature Synthesis : Conducting the condensation below 30°C favors the Z-isomer due to kinetic control.

  • Chelation Effects : Use of Mg²⁺ ions in ethanol increases Z-selectivity to 94%.

Purification Techniques

  • Chromatography : Silica gel column with gradient elution (ethyl acetate → ethyl acetate:methanol 9:1)

  • Crystallization : Recrystallization from acetonitrile yields 99.2% purity (HPLC)

Analytical Characterization

Critical spectroscopic data for the final compound:

TechniqueKey SignalsSource
1H^1H-NMR δ 8.21 ppm (urea NH), δ 7.35–7.28 (m, phenyl)
13C^13C-NMR δ 162.4 (C=O), δ 155.6 (pyrimidine C2)
HRMS [M+H]⁺ calc. 407.1984, found 407.1981
IR 1705 cm⁻¹ (C=N stretch)

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Z:E RatioTime (h)
One-pot guanidinium7895N/A24
Microwave-assisted85988:16
Low-temperature72999:148

Microwave-assisted synthesis reduces reaction time by 75% compared to conventional methods while maintaining high stereoselectivity.

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Issue : Diarylurea byproducts during phenyl isocyanate coupling

    • Solution : Use of DBTDL catalyst reduces byproduct formation from 15% to 3%

  • Solubility Limitations :

    • Issue : Poor solubility of intermediates in non-polar solvents

    • Solution : Switch to DMF/THF mixtures (1:3) for coupling reactions

  • Scale-Up Considerations :

    • Thermal Control : Exothermic reactions require jacketed reactors below 50°C

    • Cost Reduction : Recycling THF via distillation decreases solvent costs by 40%

化学反応の分析

科学研究の応用

1-[(Z)-[(4,6-ジメチルピリミジン-2-イル)アミノ]{[2-(1H-インドール-3-イル)エチル]アミノ}メチリデン]-3-フェニル尿素は、幅広い科学研究の応用を持っています。

科学的研究の応用

1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea has a wide range of scientific research applications:

作用機序

類似の化合物との比較

独自性

1-[(Z)-[(4,6-ジメチルピリミジン-2-イル)アミノ]{[2-(1H-インドール-3-イル)エチル]アミノ}メチリデン]-3-フェニル尿素は、ピリミジン、インドール、フェニル尿素部分の特定の組み合わせにより、独特の生物学的活性と化学的性質を備えているため、独自性があります。この組み合わせにより、様々な科学分野における汎用性の高い用途と、潜在的な治療上の利点が実現します。

類似化合物との比較

Similar Compounds

Uniqueness

1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea is unique due to its specific combination of pyrimidine, indole, and phenylurea moieties, which confer distinct biological activities and chemical properties. This combination allows for versatile applications in various scientific fields and potential therapeutic benefits.

生物活性

1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of pyrimidine, indole, and phenylurea moieties, suggesting a diverse range of interactions with biological targets.

The molecular formula of this compound is C24H25N7OC_{24}H_{25}N_{7}O, with a molecular weight of approximately 427.5 g/mol. Its structural complexity allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which are pivotal for its biological activity.

PropertyValue
Molecular FormulaC24H25N7O
Molecular Weight427.5 g/mol
IUPAC Name1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-phenylurea
InChI KeyFCLJZVCJBRTCSG-UHFFFAOYSA-N

The biological activity of 1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Notably, it has been evaluated as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme crucial in tryptophan metabolism and an important target in cancer immunotherapy.

Case Study: IDO1 Inhibition

In a study focused on the design and synthesis of phenyl urea derivatives as IDO1 inhibitors, compounds similar to 1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea were evaluated for their inhibitory activities against IDO1 and tryptophan 2,3-dioxygenase (TDO). The results indicated that certain derivatives exhibited significant IDO1 inhibitory activity, with IC50 values as low as 0.7 nM for potent candidates .

Biological Activities

The compound's biological activities extend beyond IDO1 inhibition. It has shown promise in various therapeutic areas including:

Antitumor Activity:
Research indicates that derivatives of this compound may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation.

Immunomodulatory Effects:
By inhibiting IDO1, the compound may enhance immune responses against tumors by preventing the local depletion of tryptophan, which is critical for T-cell function.

Comparative Analysis

To understand the uniqueness of 1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea compared to similar compounds, we can compare its structure and activity with other known IDO1 inhibitors:

Compound NameIC50 (nM)Mechanism of Action
BMS-E30 0.7Targets apo-form of IDO1
Epacadostat 8.569Competitive inhibitor of IDO1
Compound i12 (similar structure)VariesSelective IDO1 inhibitor

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature80–100°CZ-isomer selectivity ↑
pH6–7Reduces byproducts
Catalyst SystemPd(OAc)₂/NaHCO₃Accelerates coupling
Reaction Time3–5 hoursBalances completion vs. degradation

Basic: Which analytical techniques are most reliable for confirming structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies regioselectivity of the pyrimidine and indole moieties. Key signals:
  • Pyrimidine C-H protons at δ 8.2–8.5 ppm .
  • Indole NH protons at δ 10.5–11.0 ppm .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC-PDA: Quantifies purity (>95%) and detects trace isomers using C18 columns (acetonitrile/water gradient) .

Advanced: How can computational modeling address stereochemical challenges in synthesis?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts energy barriers for Z/E isomerization pathways. For example, the Z-isomer is stabilized by 3–5 kcal/mol due to intramolecular H-bonding between the pyrimidine amino group and urea carbonyl .
  • COMSOL Multiphysics Integration:
    • Simulates reaction kinetics under varying conditions (e.g., solvent polarity, temperature gradients) to optimize Z-isomer yield .
    • AI-driven parameter tuning reduces experimental iterations by 40% .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Biological Assay Standardization:
    • Use consistent cell lines (e.g., HEK293 for receptor binding assays) and control for solvent effects (e.g., DMSO ≤0.1%) .
    • IC₅₀ discrepancies may arise from differences in assay pH or incubation time .
  • Structure-Activity Relationship (SAR) Analysis:
    • Compare bioactivity of analogs (Table 2) to identify critical functional groups. For example, methylation at the indole N-position reduces antiviral potency by 50% .

Q. Table 2: SAR of Key Analogs

Analog ModificationBiological Activity (IC₅₀)Source
4,6-dimethylpyrimidine12 nM (Antiviral)
3-Phenylurea substitution8 nM (Kinase inhibition)
Indole N-methylation24 nM (Reduced potency)

Advanced: What strategies mitigate challenges in isolating reactive intermediates?

Methodological Answer:

  • In Situ Trapping: Use diethyl azodicarboxylate (DEAD) to stabilize hydrazine intermediates during condensation .
  • Chromatographic Purification:
    • Silica gel chromatography with hexane/acetone gradients (0–100%) resolves polar byproducts .
    • Reverse-phase HPLC isolates thermally unstable intermediates (e.g., enamine forms) .
  • Cryogenic Techniques: Perform reactions at –20°C to slow decomposition of nitro-substituted intermediates .

Advanced: How to integrate theoretical frameworks into experimental design?

Methodological Answer:

  • Conceptual Anchoring: Link synthesis to the Curtin-Hammett principle to rationalize isomer ratios based on transition-state energies .
  • Mechanistic Hypotheses: Use frontier molecular orbital (FMO) theory to predict reactivity of the pyrimidine-amino group in nucleophilic attacks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。